Cas no 7375-84-0 (rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid)

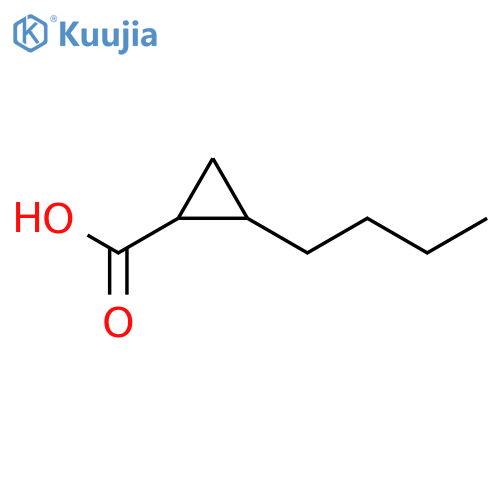

7375-84-0 structure

商品名:rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylic acid, 2-butyl-, (1R,2R)-rel-

- rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid

- 7375-84-0

- SCHEMBL1911431

- EN300-1798470

-

- インチ: InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1

- InChIKey: LITGHZCLHRJIAM-RNFRBKRXSA-N

計算された属性

- せいみつぶんしりょう: 142.099379685Da

- どういたいしつりょう: 142.099379685Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.3Ų

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798470-0.05g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-0.25g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-0.5g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-0.1g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-1.0g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1798470-1g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-10g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-2.5g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1798470-10.0g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1798470-5.0g |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid |

7375-84-0 | 5g |

$3189.0 | 2023-06-03 |

rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

3. Water

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

7375-84-0 (rac-(1R,2R)-2-butylcyclopropane-1-carboxylic acid) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量